N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide
Description
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 76274-44-7 |
| IUPAC Name | N-{2-[(2-aminoethyl)amino]ethyl}-2-hydroxybenzamide |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
The salicylamide core is derived from salicylic acid, where the carboxylic acid group is replaced by an amide functional group. The ethylenediamine side chain introduces two primary amine groups, enhancing the molecule’s potential for hydrogen bonding and ionic interactions. This structural feature is critical for its hypothesized biological activity, as seen in related compounds targeting viral entry or enzymatic processes.
Historical Context in Salicylamide Derivative Research
Salicylamide derivatives have been extensively studied since the mid-20th century, with niclosamide (a chlorinated nitroaniline-salicylamide) emerging as an anthelmintic drug in the 1960s. Over time, researchers recognized the broader therapeutic potential of these compounds, particularly their antiviral and anticancer activities. For example, nitazoxanide, a thiazolide-salicylamide hybrid, was repurposed as a broad-spectrum antiviral agent effective against rotavirus, hepatitis B, and influenza.
The development of this compound aligns with efforts to optimize salicylamide derivatives for improved pharmacokinetic properties. Early analogues like niclosamide suffered from poor aqueous solubility, prompting structural modifications such as the addition of polar side chains. The ethylenediamine moiety in this compound may enhance solubility or facilitate interactions with cellular targets, akin to O-alkylamino-tethered derivatives tested in triple-negative breast cancer models.
Recent studies highlight the role of salicylamide derivatives in inhibiting viral entry and replication. For instance, niclosamide blocks adenovirus replication by interfering with endosomal acidification, while nitazoxanide inhibits hepatitis C virus (HCV) nonstructural protein 5B (NS5B). These findings underscore the versatility of the salicylamide scaffold and justify further exploration of this compound’s biological potential.
Structural Relationship to Biologically Active Analogues
This compound shares structural motifs with several pharmacologically active salicylamide derivatives. Below, we compare its features to those of niclosamide, nitazoxanide, and anticancer analogues:
Comparative Structural Analysis
The ethylenediamine chain in this compound introduces multiple amine groups, which may mimic the polyamine-binding sites exploited by viruses or cancer cells. For example, adenovirus capsid proteins interact with host cell polyamines during entry, suggesting that amine-rich compounds could disrupt this process. Similarly, STAT3 transcription factor inhibition by salicylamide derivatives like HJC0416 relies on hydrogen bonding with key residues, a mechanism potentially accessible to this compound.
In contrast to niclosamide’s nitroaniline group, which contributes to redox-mediated antiviral effects, the ethylenediamine side chain may enhance solubility or enable prodrug strategies. Such structural versatility underscores the salicylamide scaffold’s adaptability in drug design.
Structure
3D Structure
Properties
CAS No. |
76274-44-7 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C11H17N3O2/c12-5-6-13-7-8-14-11(16)9-3-1-2-4-10(9)15/h1-4,13,15H,5-8,12H2,(H,14,16) |
InChI Key |
NPBHHEOEOZUVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide typically involves the reaction of salicylic acid with ethylenediamine. The process can be summarized as follows:
Starting Materials: Salicylic acid and ethylenediamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Salicylic acid is dissolved in the solvent, and ethylenediamine is added dropwise. The mixture is heated under reflux for several hours.
Product Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group on the salicylamide moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_{12}H_{18}N_{4}O_{2}
- Molecular Weight : 254.30 g/mol
The compound's structure includes multiple amino groups capable of forming hydrogen bonds with proteins and enzymes, which may lead to enzyme inhibition or modulation of biochemical pathways.
Biological Activities
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide exhibits various biological activities, making it relevant for pharmacological studies. Key applications include:
- Enzyme Modulation : The compound can modulate enzyme activity through interactions with specific molecular targets, influencing cellular processes.
- Anticancer Research : Studies have indicated that derivatives of salicylamide, including this compound, show anti-proliferative effects against cancer cell lines. For example, compounds structurally similar to it have demonstrated effectiveness against estrogen receptor-positive and triple-negative breast cancer cell lines .
Pharmacological Applications
-
Anticancer Agents :
- Case studies have shown that modifications of salicylamide derivatives can lead to compounds with potent anticancer properties. For instance, one derivative exhibited an IC50 value of 3.38 μM against the MDA-MB-231 triple-negative breast cancer cell line while showing low toxicity against non-tumorigenic cells .
- Mechanistic studies revealed that these compounds could inhibit STAT3 phosphorylation, contributing to apoptosis in cancer cells.
- Cardiovascular Effects :
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the salicylamide moiety can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility: The target compound’s aminoethyl side chain enhances water solubility compared to N-(2-hydroxyethyl)salicylamide, which relies on a single hydroxyl group for polarity . In contrast, N-[2-(diethylamino)ethyl]-2-phenylacetamide exhibits lower aqueous solubility due to its bulky tertiary amine and phenyl group .
- Reactivity: The primary/secondary amines in the target compound enable Schiff base formation and metal coordination, unlike the hydroxyl-dominated reactivity of N-(2-hydroxyethyl)salicylamide . The cyano group in 2-Cyano-N-[(methylamino)carbonyl]acetamide may participate in nucleophilic addition reactions, a pathway absent in the salicylamide derivatives .
Crystallographic and Structural Studies
- This compound and its analogs (e.g., N-(2-Aminoethyl)-2-hydroxybenzamide picrate) form hydrogen-bonded networks in crystal structures. The picrate salt variant shows enhanced lattice stability due to π-π stacking and ionic interactions .
- N-Salicyloylglycine , a simpler analog, lacks the ethylenediamine chain, resulting in fewer intermolecular hydrogen bonds and reduced structural complexity .
Biological Activity
N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical relevance, supported by various studies and findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of salicylamide moieties linked to aminoethyl groups. Its structure facilitates interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Biological Activities
1. Antimicrobial Activity
Research indicates that salicylamide derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Properties
This compound has shown promise in cancer research. It was evaluated for cytotoxicity against several cancer cell lines, including murine models. The compound demonstrated an IC50 value indicating potent cytotoxic effects, potentially through mechanisms such as apoptosis induction and inhibition of DNA synthesis .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This effect is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease, where modulation of the immune response can alleviate symptoms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Receptor Interaction: Its structure allows it to bind effectively to various receptors, influencing cellular signaling pathways that regulate growth and inflammation.
- Oxidative Stress Modulation: this compound may enhance antioxidant defenses in cells, providing protection against oxidative damage .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy: A recent investigation assessed the compound's effectiveness against a panel of pathogenic bacteria. Results indicated that it inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment: In vitro studies reported that this compound induced significant apoptosis in cancer cell lines compared to control groups. This finding underscores its potential utility in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are best practices for safe handling and long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
